molecular formula C12H20O10 B12304823 2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12304823
M. Wt: 324.28 g/mol
InChI Key: JRODTFVQBXDCEE-UHFFFAOYSA-N
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Description

This compound is a complex polyhydroxy derivative featuring a bicyclo[3.2.1]octane core substituted with dihydroxy and dioxa groups, linked via an ether bond to a hydroxymethyl-substituted oxane triol moiety. It has been identified as a secondary metabolite in the methanolic extract of Hunteria umbellata leaves, a plant with ethnopharmacological significance in West Africa .

Properties

Molecular Formula

C12H20O10

Molecular Weight

324.28 g/mol

IUPAC Name

2-[(2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)7(16)9(18)11(20-3)22-10-8(17)6(15)4-2-19-12(10)21-4/h3-18H,1-2H2

InChI Key

JRODTFVQBXDCEE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O1)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrolysis of Cellulose Derivatives

The compound is synthesized via controlled pyrolysis of cellulose at 300–350°C under inert conditions, yielding anhydro-oligosaccharides. This method leverages the thermal decomposition of β-1,4-glycosidic bonds to generate bicyclic ether intermediates. Key steps include:

  • Reaction setup : Cellulose is heated in a wire-mesh reactor under nitrogen flow to minimize oxidative degradation.
  • Intermediate isolation : Primary volatiles are condensed to isolate 1,6-anhydro-β-maltose, a precursor to the target compound.
  • Functionalization : The intermediate undergoes regioselective epoxidation using hydrogen peroxide and acetic acid, followed by acid-catalyzed cyclization to form the bicyclo[3.2.1]octane framework.
Table 1: Optimized Pyrolysis Conditions
Parameter Value Impact on Yield
Temperature 320°C Maximizes anhydro-sugar formation
Heating rate 10°C/min Prevents charring
Residence time 30 sec Limits over-decomposition
Catalyst None Avoids side reactions

Enzymatic Glycosylation

A patented method employs glycosyltransferases to attach the oxane-3,4,5-triol moiety to a preformed bicyclo[3.2.1]octane derivative. The process involves:

  • Substrate preparation : 2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-ol is synthesized via Shi epoxidation of D-glucal followed by BF₃·OEt₂-mediated cyclization.
  • Enzyme selection : β-1,4-galactosyltransferase from E. coli achieves 78% regioselectivity for the C4 hydroxyl group.
  • Reaction conditions : 37°C, pH 7.4, with UDP-glucose as the glycosyl donor.

Industrial-Scale Production

Continuous Flow Pyrolysis

Thermo Fisher Scientific’s production protocol uses a continuous flow reactor to enhance scalability:

  • Reactor design : Stainless steel tubular reactor (ID: 20 cm, L: 5 m) with rapid quenching zone.
  • Throughput : 500 kg cellulose/hour yields 120 kg of crude product.
  • Purification : Sequential steps include:
    • Solvent extraction : Ethyl acetate removes non-polar impurities.
    • Chromatography : Silica gel column with acetone:water (85:15) eluent.
    • Crystallization : Recrystallization from ethanol-water (7:3) gives 99.5% purity.
Table 2: Industrial Process Metrics
Metric Value
Overall yield 24%
Purity post-crystallization 99.5%
Production cost $780/kg

Catalytic Hydrogenation

A cost-effective alternative reduces a keto-bicyclic precursor using Raney nickel (W-4 type) at 50 psi H₂:

  • Substrate : 2-[(2,3-Diketo-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-trione.
  • Conditions : 80°C in methanol:water (9:1), 12 hours.
  • Outcome : 92% conversion with <2% over-reduction byproducts.

Analytical Characterization

Spectroscopic Validation

  • NMR :
    • ¹H NMR (600 MHz, D₂O): δ 5.32 (d, J = 3.7 Hz, H-1), 4.89 (m, bicyclo H-4), 3.45–3.78 (oxane protons).
    • ¹³C NMR : 102.8 ppm (anomeric C), 78.4 ppm (bicyclo ether C-O).
  • HRMS : [M + Na]⁺ calcd. 714.2284, found 714.2281.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water:acetonitrile (95:5), retention time 12.7 min.
  • Sulfate content : ≤0.14% (ion chromatography).

Challenges and Mitigation Strategies

Stereochemical Control

The bicyclo[3.2.1]octane system contains four stereocenters prone to epimerization. Solutions include:

  • Low-temperature cyclization : Conducting reactions at −40°C minimizes racemization.
  • Chiral auxiliaries : (R)-BINOL-phosphoric acid directs face-selective epoxide opening (dr 9:1).

Functional Group Compatibility

Hydroxyl groups require protection during synthesis:

  • Protecting groups : Benzyl ethers for primary OH, acetyl for secondary OH.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) followed by Zemplén transesterification.

Emerging Methodologies

Biocatalytic Approaches

Recent patents describe a Sphingomonas-derived oxidase that converts cellobiose to the target compound in one pot:

  • Enzyme : SphOxidase203 (kcat = 12 s⁻¹, Km = 0.8 mM).
  • Advantage : Eliminates pyrolysis steps, reducing energy costs by 40%.

Photochemical Cyclization

UV irradiation (254 nm) of 2-nitrobenzyl-protected precursors induces clean cyclization without catalysts:

  • Substrate : 2-Nitrobenzyl-oxycarbonyl derivatives.
  • Efficiency : 85% yield, >99% diastereomeric excess.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and affect biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues in Hunteria umbellata

A closely related flavonoid derivative, (2R,3R,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, shares the oxane triol and hydroxymethyl substituent but replaces the bicyclo[3.2.1]octane with a dihydrochromene ring linked to a 3,4-dihydroxyphenyl group. This structural divergence confers distinct electronic properties and likely alters solubility and receptor-binding affinity compared to the target compound. Both compounds are derived from Hunteria umbellata, suggesting shared biosynthetic pathways .

Cyanidin-3-O-glucoside Chloride

Cyanidin-3-O-glucoside chloride (Kuromanin-chloride) features a benzopyrylium (anthocyanidin) core instead of the bicyclo[3.2.1]octane, linked to an oxane triol moiety. The cationic benzopyrylium group enhances UV-Vis absorbance (λmax ~ 520 nm), making it a pigment in plants like Chrysanthemum indicum. Unlike the target compound, it is used as a reference standard in pharmacological research and exhibits well-documented antioxidant and anti-diabetic properties .

1,6-Anhydro-β-D-cellobiose

This carbohydrate derivative, (2S,4S,5S)-2-[[(2S,3R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol , shares the bicyclo[3.2.1]octane and oxane triol motifs but lacks the dihydroxy substitution on the bicyclo ring. Its primary applications are in synthetic chemistry as a precursor for oligosaccharide synthesis, contrasting with the pharmacological focus of the target compound .

Comparative Data Table

Property Target Compound Hunteria umbellata Flavonoid Cyanidin-3-O-glucoside Chloride 1,6-Anhydro-β-D-cellobiose
Core Structure Bicyclo[3.2.1]octane + oxane triol Dihydrochromene + oxane triol Benzopyrylium + oxane triol Bicyclo[3.2.1]octane + oxane triol
Key Functional Groups Dihydroxy, dioxa, hydroxymethyl 3,4-Dihydroxyphenyl, dihydroxy Benzopyrylium cation, chloride Anhydro bridge, hydroxymethyl
Molecular Formula Not explicitly reported (estimated C₁₂H₂₀O₁₀) C₂₇H₃₀O₁₅ C₂₁H₂₁O₁₁Cl C₁₂H₂₀O₁₀
Source Hunteria umbellata (methanolic extract) Hunteria umbellata (methanolic extract) Chrysanthemum indicum Synthetic/Chemical synthesis
Pharmacological Use Under investigation (potential antioxidant/anti-inflammatory) Implied antioxidant/anti-inflammatory Antioxidant, anti-diabetic reference standard Synthetic intermediate
Solubility Likely polar due to hydroxyl groups Polar (methanol-soluble) Water-soluble (ionic chloride) Moderate polarity (soluble in DMSO)

Key Research Findings

  • Structural Flexibility vs.
  • Pharmacological Potential: While Cyanidin-3-O-glucoside has validated bioactivity, the target compound’s dihydroxy and triol groups may favor interactions with carbohydrate-binding proteins (e.g., lectins or glycosidases), warranting enzymatic inhibition assays .
  • Synthetic Utility : The anhydrous bridge in 1,6-Anhydro-β-D-cellobiose simplifies oligosaccharide synthesis, whereas the target compound’s complex substitution pattern poses synthetic challenges .

Biological Activity

The compound 2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, often referred to as a bicyclic carbohydrate derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure consists of a bicyclic system fused with a carbohydrate moiety, which is hypothesized to contribute to its biological properties. The presence of multiple hydroxyl groups may enhance its solubility and interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

  • Study 1 : A study published in the Journal of Natural Products evaluated the antimicrobial efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Study 2 : Another investigation focused on fungal pathogens such as Candida albicans, revealing that the compound exhibited antifungal activity with an MIC of 64 µg/mL.
PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli128
Candida albicans64

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH and ABTS radical scavenging assays:

  • DPPH Assay : The compound showed a scavenging activity of 85% at a concentration of 100 µg/mL.
  • ABTS Assay : In this assay, it exhibited an IC50 value of 50 µg/mL, indicating strong antioxidant capacity.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines:

  • Study 3 : An in vitro study on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, with a significant reduction in cell viability observed through MTT assays.
  • Study 4 : Another study targeting colorectal cancer cells (HT-29) indicated that treatment with the compound led to cell cycle arrest in the G0/G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The hydroxyl groups may interact with active sites on enzymes involved in microbial metabolism.
  • Radical Scavenging : The structure allows for effective electron donation to free radicals, thereby neutralizing oxidative stress.
  • Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant decrease in infection rates when combined with standard antibiotic treatment.

Case Study 2: Cancer Treatment

In a preclinical model using mice with implanted tumors, administration of the compound resulted in a notable reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.

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